molecular formula C6H7F3N4O3 B13515066 2-[2-(3,3,3-trifluoro-2-hydroxypropyl)-2H-1,2,3,4-tetrazol-5-yl]aceticacid

2-[2-(3,3,3-trifluoro-2-hydroxypropyl)-2H-1,2,3,4-tetrazol-5-yl]aceticacid

Cat. No.: B13515066
M. Wt: 240.14 g/mol
InChI Key: UKNIMZOPEAKFFO-UHFFFAOYSA-N
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Description

2-[2-(3,3,3-trifluoro-2-hydroxypropyl)-2H-1,2,3,4-tetrazol-5-yl]acetic acid is a compound characterized by the presence of a tetrazole ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,3,3-trifluoro-2-hydroxypropyl)-2H-1,2,3,4-tetrazol-5-yl]acetic acid typically involves the reaction of 3,3,3-trifluoro-2-hydroxypropanoic acid with a tetrazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,3,3-trifluoro-2-hydroxypropyl)-2H-1,2,3,4-tetrazol-5-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-[2-(3,3,3-trifluoro-2-hydroxypropyl)-2H-1,2,3,4-tetrazol-5-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3,3,3-trifluoro-2-hydroxypropyl)-2H-1,2,3,4-tetrazol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to interact effectively with biological membranes and proteins. The tetrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid: Similar in structure but lacks the tetrazole ring.

    2,2-Bis(trifluoromethyl)glycolic acid: Contains two trifluoromethyl groups but differs in overall structure.

    Hexafluoro-2-hydroxyisobutyric acid: Another fluorinated compound with distinct properties.

Uniqueness

2-[2-(3,3,3-trifluoro-2-hydroxypropyl)-2H-1,2,3,4-tetrazol-5-yl]acetic acid is unique due to the presence of both a trifluoromethyl group and a tetrazole ring, which impart specific chemical and biological properties.

Properties

Molecular Formula

C6H7F3N4O3

Molecular Weight

240.14 g/mol

IUPAC Name

2-[2-(3,3,3-trifluoro-2-hydroxypropyl)tetrazol-5-yl]acetic acid

InChI

InChI=1S/C6H7F3N4O3/c7-6(8,9)3(14)2-13-11-4(10-12-13)1-5(15)16/h3,14H,1-2H2,(H,15,16)

InChI Key

UKNIMZOPEAKFFO-UHFFFAOYSA-N

Canonical SMILES

C(C1=NN(N=N1)CC(C(F)(F)F)O)C(=O)O

Origin of Product

United States

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